molecular formula C16H27NO2 B14253361 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester CAS No. 184484-24-0

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester

Cat. No.: B14253361
CAS No.: 184484-24-0
M. Wt: 265.39 g/mol
InChI Key: WXZGHVAXZVQTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by its hexahydro structure and a pentyl group attached to the fifth position of the indolizine ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester typically involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.

    Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Mechanism of Action

The mechanism of action of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

184484-24-0

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

ethyl 5-pentyl-1,2,3,5,6,7-hexahydroindolizine-8-carboxylate

InChI

InChI=1S/C16H27NO2/c1-3-5-6-8-13-10-11-14(16(18)19-4-2)15-9-7-12-17(13)15/h13H,3-12H2,1-2H3

InChI Key

WXZGHVAXZVQTQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=C2N1CCC2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.